Cas no 2227706-15-0 (2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole)

2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole
- EN300-1761299
- 2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole
- 2227706-15-0
-
- Inchi: 1S/C6H7NO2S/c1-8-6-7-2-5(10-6)4-3-9-4/h2,4H,3H2,1H3/t4-/m1/s1
- InChI Key: KLFAQPHTSANRGT-SCSAIBSYSA-N
- SMILES: S1C(=NC=C1[C@H]1CO1)OC
Computed Properties
- Exact Mass: 157.01974964g/mol
- Monoisotopic Mass: 157.01974964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 62.9Ų
2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1761299-0.1g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 0.1g |
$1685.0 | 2023-09-20 | ||
Enamine | EN300-1761299-0.5g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 0.5g |
$1838.0 | 2023-09-20 | ||
Enamine | EN300-1761299-10.0g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 10g |
$8234.0 | 2023-06-03 | ||
Enamine | EN300-1761299-1.0g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 1g |
$1915.0 | 2023-06-03 | ||
Enamine | EN300-1761299-1g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 1g |
$1915.0 | 2023-09-20 | ||
Enamine | EN300-1761299-0.05g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 0.05g |
$1608.0 | 2023-09-20 | ||
Enamine | EN300-1761299-2.5g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 2.5g |
$3752.0 | 2023-09-20 | ||
Enamine | EN300-1761299-5.0g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 5g |
$5553.0 | 2023-06-03 | ||
Enamine | EN300-1761299-0.25g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 0.25g |
$1762.0 | 2023-09-20 | ||
Enamine | EN300-1761299-5g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 5g |
$5553.0 | 2023-09-20 |
2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole Related Literature
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
Additional information on 2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole
Research Briefing on 2-Methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole (CAS: 2227706-15-0): Recent Advances and Applications
The compound 2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole (CAS: 2227706-15-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the role of 2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole as a versatile intermediate in the synthesis of bioactive molecules. Its epoxide moiety and thiazole ring make it a valuable scaffold for designing inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a covalent modifier of cysteine residues in protein targets, suggesting potential applications in targeted therapy.
In terms of synthetic methodology, advances in asymmetric catalysis have enabled more efficient production of the (2R)-epoxide configuration, as reported in a 2024 Organic Letters publication. The optimized route achieves >90% enantiomeric excess, addressing previous challenges in stereocontrol. Concurrently, computational studies have elucidated the compound's binding modes with biological targets, particularly its interaction with the active site of PI3Kδ, a kinase implicated in immune disorders.
Biological evaluations reveal promising activity profiles. In vitro assays against a panel of cancer cell lines (2023, Bioorganic Chemistry) showed selective cytotoxicity against hematological malignancies, with IC50 values ranging from 0.8-5.2 μM. Mechanistic studies indicate this compound induces apoptosis through mitochondrial membrane depolarization and caspase-3 activation. Notably, its combination with standard chemotherapeutics demonstrated synergistic effects in preclinical models of lymphoma.
The safety profile of 2227706-15-0 has been investigated in recent ADMET studies. While showing good metabolic stability in human liver microsomes (t1/2 > 120 min), researchers have identified potential CYP3A4-mediated drug-drug interactions that warrant consideration in therapeutic development. Patent filings in Q1 2024 suggest growing commercial interest, with applications covering its use as a building block for kinase inhibitors and immune modulators.
Looking forward, the unique reactivity of the oxirane ring in 2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole positions it as a valuable tool for chemical biology probes and PROTAC development. Ongoing clinical translation efforts focus on its derivatives for treating B-cell malignancies and autoimmune diseases, with two investigational new drug (IND) applications expected to be filed by 2025 based on current development pipelines.
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